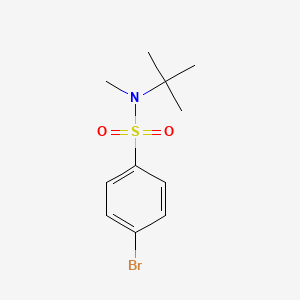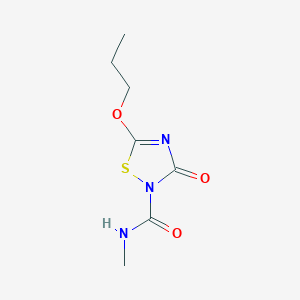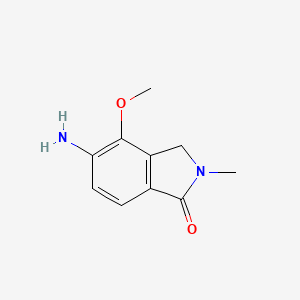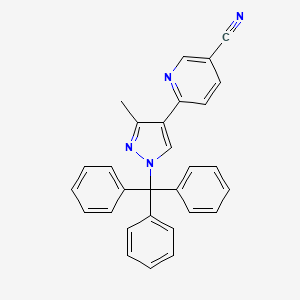
4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to the benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide typically involves the following steps:
N-tert-butylation: The tert-butyl group is introduced via nucleophilic substitution, often using tert-butyl chloride (t-BuCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
N-methylation: The methyl group is added through alkylation, typically using methyl iodide (MeI) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of N-substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Hydrolysis: Formation of sulfonic acids and amines.
Applications De Recherche Scientifique
4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent due to its sulfonamide moiety.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-tert-butylbenzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-tert-butyl-N-methylbenzenesulfonamide: Lacks the bromine atom, which may influence its chemical properties and applications.
4-bromo-N-methylbenzenesulfonamide: Lacks the tert-butyl group, which may alter its steric and electronic properties.
Uniqueness
4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide is unique due to the combination of the bromine atom, tert-butyl group, and methyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H16BrNO2S |
|---|---|
Poids moléculaire |
306.22 g/mol |
Nom IUPAC |
4-bromo-N-tert-butyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-9(12)6-8-10/h5-8H,1-4H3 |
Clé InChI |
AQBMUPYGKVBQEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C)S(=O)(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8536612.png)

![Phenol, 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-5-isoxazolyl]-](/img/structure/B8536627.png)


![Imidazole-1-carboxylic acid bicyclo[1.1.1]pent-1-ylamide](/img/structure/B8536648.png)


![tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8536663.png)





